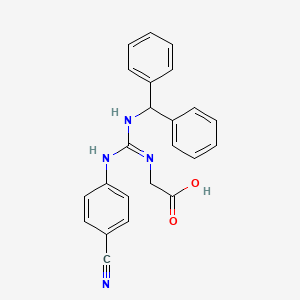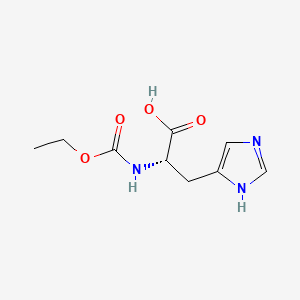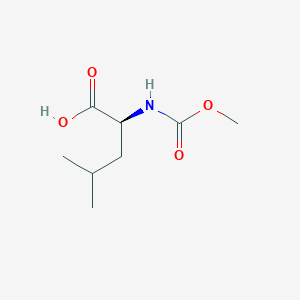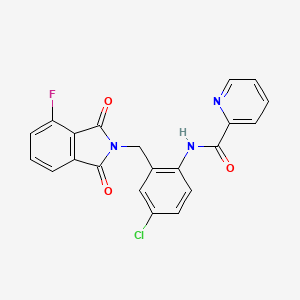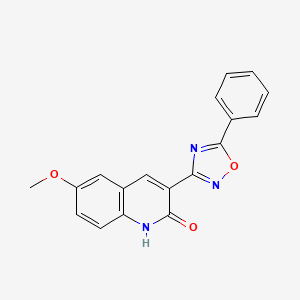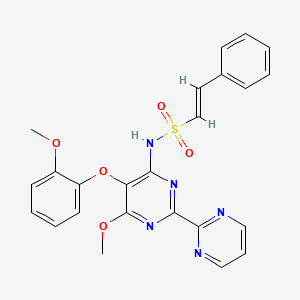
Nebentan
Übersicht
Beschreibung
Nebentan, also known as YM598, is a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist. It was developed through the modification of Bosentan. This compound inhibits the binding of endothelin-1 to endothelin ETA and ETB receptors, making it a valuable compound in the treatment of conditions such as pulmonary hypertension and myocardial infarction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nebentan is synthesized through a series of chemical reactions involving the modification of Bosentan. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to ensure consistent quality and yield. The production process also includes stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Nebentan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und so möglicherweise seine Aktivität verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen und so seine Selektivität und Potenz verbessern
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die jeweils einzigartige biologische Aktivitäten und potenzielle therapeutische Anwendungen haben .
Wissenschaftliche Forschungsanwendungen
Nebentan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Endothelin-Rezeptor-Antagonisierung zu untersuchen und neue Therapeutika zu entwickeln.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Medizin: Erforscht auf sein Potenzial bei der Behandlung von Erkrankungen wie pulmonaler Hypertonie, Myokardinfarkt und anderen Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Arzneimittelforschung eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv die Bindung von Endothelin-1 an Endothelin-ETA- und ETB-Rezeptoren hemmt. Diese Hemmung verhindert die Aktivierung dieser Rezeptoren, die eine entscheidende Rolle bei der Vasokonstriktion und Zellproliferation spielen. Durch die Blockierung dieser Rezeptoren trägt this compound dazu bei, den Blutdruck zu senken und das Fortschreiten von Herz-Kreislauf-Erkrankungen zu verhindern .
Ähnliche Verbindungen:
Bosentan: Die Stammverbindung, von der this compound abgeleitet ist. Bosentan ist ebenfalls ein Endothelin-Rezeptor-Antagonist, hat aber ein anderes Selektivitätsprofil.
Ambrisentan: Ein weiterer Endothelin-Rezeptor-Antagonist mit einer höheren Selektivität für den ETA-Rezeptor.
Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit verbesserten Wirksamkeits- und Sicherheitsprofilen im Vergleich zu Bosentan
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität und Potenz als Endothelin-ETA-Rezeptor-Antagonist aus. Seine einzigartige Struktur und Modifikationen aus Bosentan verleihen ihm ein verbessertes therapeutisches Potenzial und reduzierte Nebenwirkungen .
Wirkmechanismus
Nebentan exerts its effects by selectively inhibiting the binding of endothelin-1 to endothelin ETA and ETB receptors. This inhibition prevents the activation of these receptors, which play a crucial role in vasoconstriction and cell proliferation. By blocking these receptors, this compound helps to reduce blood pressure and prevent the progression of cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Bosentan: The parent compound from which Nebentan is derived. Bosentan is also an endothelin receptor antagonist but has a different selectivity profile.
Ambrisentan: Another endothelin receptor antagonist with a higher selectivity for the ETA receptor.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profiles compared to Bosentan
Uniqueness of this compound: this compound stands out due to its high selectivity and potency as an endothelin ETA receptor antagonist. Its unique structure and modifications from Bosentan provide it with enhanced therapeutic potential and reduced side effects .
Eigenschaften
IUPAC Name |
(E)-N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O5S/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22/h3-16H,1-2H3,(H,27,28,29)/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONWRQOYFPYMQD-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)NS(=O)(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)NS(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193350 | |
| Record name | Nebentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403604-85-3 | |
| Record name | Nebentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403604853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nebentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJ670B0H4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


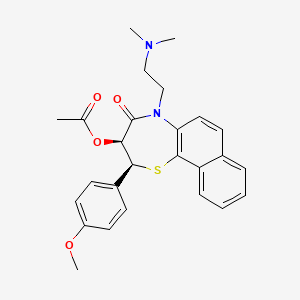
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/structure/B1677913.png)
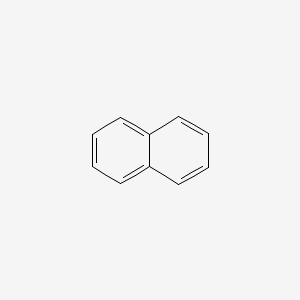
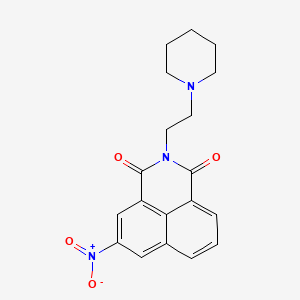
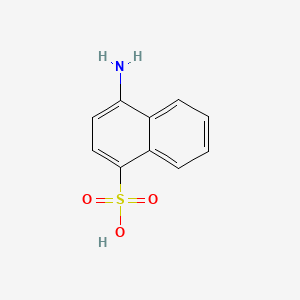
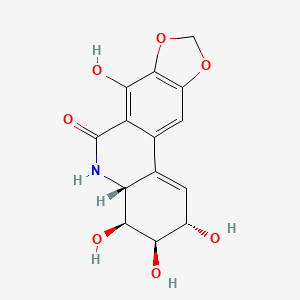
![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
